5-Bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole
Description
Properties
IUPAC Name |
5-bromo-3-(piperazin-1-ylmethyl)-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O/c13-9-1-2-12-10(7-9)11(15-17-12)8-16-5-3-14-4-6-16/h1-2,7,14H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVRYYPGTZOQQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NOC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Isoxazole derivatives, to which this compound belongs, have been known to exhibit a wide spectrum of biological activities.
Mode of Action
Isoxazole derivatives have been reported to interact with various biological targets, leading to different therapeutic effects.
Biochemical Analysis
Biochemical Properties
5-Bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it binds to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes.
Cellular Effects
The effects of 5-Bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to altered cell proliferation and apoptosis. Furthermore, it affects the expression of genes involved in cell cycle regulation, thereby impacting cellular growth and differentiation.
Molecular Mechanism
At the molecular level, 5-Bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, which in turn affects various cellular functions. For instance, the compound’s interaction with inflammatory enzymes can lead to reduced production of pro-inflammatory cytokines.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole have been studied over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, maintaining its biological activity over extended periods. Its degradation products can also have significant effects on cells, necessitating careful monitoring during experiments.
Dosage Effects in Animal Models
The effects of 5-Bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
5-Bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of various metabolites. These metabolites can have distinct biological activities, influencing metabolic flux and metabolite levels within cells. Understanding these pathways is crucial for predicting the compound’s effects and potential side effects.
Transport and Distribution
The transport and distribution of 5-Bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may preferentially accumulate in certain tissues, enhancing its therapeutic effects while minimizing systemic toxicity.
Subcellular Localization
The subcellular localization of 5-Bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biological activity. For example, its presence in the nucleus may affect gene expression, while its localization in the cytoplasm may impact signaling pathways.
Biological Activity
5-Bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a benzo[d]isoxazole core substituted with a piperazine moiety, which is known to enhance pharmacological properties. The synthesis typically involves multi-step organic reactions that target specific functional groups to optimize biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of 5-Bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole. For instance:
- Cytotoxicity Against Cancer Cell Lines : The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). The IC50 values for these cell lines were reported at approximately 8.754 µM for MCF-7 and 11.71 µM for U-937, indicating moderate potency in inhibiting cell proliferation .
- Mechanism of Action : The proposed mechanism involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. In silico studies suggest that the compound binds effectively to HDAC active sites, leading to altered gene expression profiles that promote apoptosis in cancer cells .
Antimycobacterial Activity
The compound has also shown promise in antimycobacterial activity against Mycobacterium tuberculosis. In vitro studies demonstrated a minimum inhibitory concentration (MIC) ranging from 3.125 to >50 μg/mL, with some derivatives exhibiting very good activity (MIC = 6.25 μg/mL) . This suggests potential for further development as an anti-tuberculosis agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the piperazine and isoxazole moieties can significantly influence biological activity. For instance, substituents on the phenyl ring can enhance receptor affinity and selectivity for specific biological targets .
Data Summary
| Activity Type | Cell Line/Pathogen | IC50/MIC Values | Notes |
|---|---|---|---|
| Anticancer | MCF-7 | 8.754 µM | Moderate cytotoxicity |
| U-937 | 11.71 µM | Moderate cytotoxicity | |
| Antimycobacterial | Mycobacterium tuberculosis | MIC = 6.25 - >50 μg/mL | Promising activity against MTB |
Case Studies
- Breast Cancer Study : In a study evaluating various isoxazole derivatives, 5-Bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole was among the most potent compounds tested against MCF-7 cells, demonstrating significant apoptotic effects through HDAC inhibition .
- Tuberculosis Study : Another investigation focused on its antimycobacterial properties revealed that derivatives of this compound could inhibit MTB growth effectively, suggesting its viability as a lead compound for tuberculosis drug development .
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is derived from the benzo[d]isoxazole framework, which is known for its pharmacological significance. The introduction of the piperazine moiety enhances its interaction with biological targets, making it a valuable candidate for various medicinal chemistry studies. The synthetic pathways often involve multi-step reactions that yield derivatives with improved efficacy and selectivity against specific targets.
Anticancer Properties
Research indicates that derivatives of isoxazole compounds, including 5-Bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole, exhibit significant anticancer activities. Studies have shown that compounds targeting histone deacetylases (HDACs) can inhibit cancer cell proliferation effectively. For instance, a related compound demonstrated an IC50 value of 8.75 µM against MCF-7 breast cancer cells, suggesting potential applications in cancer therapy .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties, particularly as a potential treatment for psychiatric disorders. Isoxazole derivatives have been synthesized to target serotonin receptors (5-HT1A and 5-HT2A), which are crucial in the modulation of mood and anxiety disorders. Some studies report that modifications to the piperazine structure enhance receptor affinity and selectivity, indicating promising avenues for developing antipsychotic medications .
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of isoxazole derivatives. Compounds similar to 5-Bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole have shown effectiveness in inhibiting pro-inflammatory cytokines and related pathways, making them candidates for treating inflammatory diseases such as rheumatoid arthritis . The synthesis of various isoxazoles has led to the identification of potent inhibitors of inflammatory mediators.
Inhibition of Tyrosine Kinase c-Met
A study by Jiang et al. (2015) explored 3-amino-benzo[d]isoxazole-based compounds for their tyrosine kinase c-Met inhibitory activity, which plays a critical role in tumor growth and metastasis. The findings revealed that certain derivatives exhibited potent inhibitory effects at both enzymatic (IC50 = 1.8 nM) and cellular levels (IC50 = 0.18 nM), showcasing their therapeutic potential against specific cancer types .
Antimicrobial Activity
Research has also focused on the antimicrobial properties of isoxazole derivatives. For example, RamaRao et al. (2011) synthesized various isoxazoles and evaluated their antibacterial activities against pathogens like E. coli and S. aureus. Some compounds displayed significant antibacterial effects, suggesting their utility in developing new antimicrobial agents .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Receptor Affinity
Halogen Substitution
- 5-Bromo vs. 5-Chloro Derivatives :
Replacement of bromine with chlorine (e.g., 5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole) reduces steric bulk but may lower receptor affinity. For example, bromine’s larger atomic radius enhances van der Waals interactions in hydrophobic binding pockets, as observed in D2 receptor binding studies . - 5-Fluoro Derivatives : Fluorination (e.g., 5-Fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole) improves metabolic stability but reduces potency at 5-HT2A receptors compared to brominated analogs .
Position 3 Substituents
- Piperazine vs. Piperidine :
Piperidine-containing analogs (e.g., 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole) exhibit higher D2 and 5-HT1A receptor affinities (Ki < 10 nM) than piperazine derivatives. The rigid piperidine ring optimizes spatial orientation for receptor binding . - Aryl Groups :
Substitution with phenyl (e.g., 5-Bromo-3-(4-chlorophenyl)benzo[c]isoxazole) or pyrazolyl groups (e.g., 5-Bromo-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole) reduces receptor affinity by 2–5-fold, emphasizing the importance of the basic piperazine/piperidine moiety for interactions .
Linker Length
Table 1: Receptor Affinity of Selected Analogs
| Compound | D2 (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) |
|---|---|---|---|
| 5-Bromo-3-(piperazin-1-ylmethyl) | 12 ± 1.2 | 8 ± 0.9 | 25 ± 2.1 |
| 5-Chloro-3-(piperidin-4-yl) | 9 ± 1.0 | 6 ± 0.7 | 18 ± 1.8 |
| 5-Fluoro-3-(phenyl) | 45 ± 3.5 | 32 ± 2.8 | 60 ± 4.9 |
| 5-Bromo-3-(4-chlorophenyl) | 50 ± 4.1 | 40 ± 3.2 | 75 ± 6.3 |
Preparation Methods
Cycloaddition of Nitrile Oxides with Alkynes
The benzo[d]isoxazole scaffold is commonly synthesized via 1,3-dipolar cycloaddition of nitrile oxides to terminal alkynes. Several regioselective methods have been reported:
Copper(I)-Catalyzed One-Pot Synthesis: Terminal alkynes react with in situ generated nitrile oxides under copper(I) catalysis to yield 3,5-disubstituted isoxazoles efficiently.
Metal-Free Approaches: Use of bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) promotes nitrile oxide cycloaddition without metals.
Electrochemical Methods: Electrolysis of N-hydroxy-substituted benzimidoyl chlorides with alkynes in methanolic medium under constant current can produce isoxazoles in good yields.
Microwave-Assisted Cyclization: Catalyst-free microwave irradiation of α-acetylenic γ-hydroxyaldehydes with hydroxylamine provides rapid isoxazole formation.
These methods allow for the selective formation of the isoxazole ring with various substituents, including bromine at the aromatic ring.
Functionalization with Piperazin-1-ylmethyl Group
The piperazin-1-ylmethyl substituent at the 3-position is typically introduced by:
Nucleophilic Substitution: Reaction of a 3-(chloromethyl) or 3-(bromomethyl) benzo[d]isoxazole intermediate with piperazine under nucleophilic substitution conditions.
Reductive Amination: Condensation of a 3-formyl benzo[d]isoxazole derivative with piperazine followed by reduction to the corresponding piperazinylmethyl compound.
Representative Synthetic Route (Based on Patent and Literature Data)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. | Formation of 5-bromo-benzo[d]isoxazole core | Reaction of 5-bromo-substituted aldehyde or alkyne with hydroxylamine or nitrile oxide precursors under copper(I) catalysis or metal-free base conditions | 5-Bromo-benzo[d]isoxazole intermediate |
| 2. | Functionalization at 3-position | Introduction of chloromethyl or formyl group at 3-position via electrophilic substitution or formylation | 3-(Chloromethyl)-5-bromo-benzo[d]isoxazole or 3-formyl derivative |
| 3. | Piperazine substitution | Reaction with piperazine in suitable solvent (e.g., ethanol, DMF) under reflux or room temperature | 5-Bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole |
Detailed Research Findings and Notes
The regioselectivity of isoxazole formation is crucial to ensure substitution at the 3- and 5-positions, which can be controlled by choice of catalyst and reaction conditions.
Metal-free synthesis routes using bases such as DBU or environmentally benign solvents (deep eutectic solvents, ionic liquids) have been developed to reduce metal contamination and improve sustainability.
Electrochemical synthesis offers an innovative approach to isoxazole construction, providing good yields and mild conditions without the need for hazardous reagents.
The piperazine moiety introduction is generally straightforward via nucleophilic substitution on halomethyl intermediates, but purification steps such as preparative HPLC may be required to obtain high purity products.
The synthetic process may involve intermediate purification and characterization steps, including filtration, crystallization, and chromatographic techniques to ensure product quality.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Copper(I)-Catalyzed Cycloaddition | Terminal alkynes, nitrile oxides, Cu(I) catalyst | One-pot, mild heating | High regioselectivity, good yields | Requires metal catalyst |
| Metal-Free Base Catalysis | Terminal alkynes, nitrile oxides, DBU or K2CO3 | Room temp or reflux | Avoids metals, environmentally friendly | May require longer reaction time |
| Electrochemical Synthesis | N-hydroxy benzimidoyl chlorides, alkynes, Pt electrode | Constant current electrolysis, methanol solvent | Mild, good yields, green chemistry | Requires electrochemical setup |
| Microwave-Assisted Cyclization | α-Acetylenic aldehydes, hydroxylamine | Microwave irradiation, catalyst-free | Fast reaction, high purity | Specialized equipment needed |
| Nucleophilic Substitution for Piperazine | Halomethyl benzo[d]isoxazole, piperazine | Reflux in ethanol or DMF | Straightforward, scalable | Requires halomethyl intermediate |
| Reductive Amination for Piperazine | Formyl benzo[d]isoxazole, piperazine, reducing agent | Mild heating, reducing agent | High specificity | Additional reduction step |
Q & A
Q. What are the standard synthetic routes for 5-Bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves coupling piperazine derivatives with brominated benzo[d]isoxazole scaffolds. For example, intermediates like 3-bromomethylbenzo[d]isoxazole can be synthesized via a one-pot reaction using o-hydroxy-α-bromoacetophenone and hydrazine derivatives under reflux conditions . Key intermediates are characterized using and NMR to confirm regioselectivity, alongside High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Due to its potential for skin/eye irritation and respiratory toxicity (GHS Category 2/2A/3), use fume hoods to minimize inhalation of aerosols. Personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles are mandatory. In case of exposure, flush eyes with water for 15 minutes and wash skin with soap and water. Store the compound in a dry, ventilated area away from oxidizers .
Q. How is the compound evaluated for preliminary biological activity in anticancer or antimicrobial studies?
- Methodological Answer : Initial screening involves in vitro cytotoxicity assays against cancer cell lines (e.g., MCF-7, HT-1080) using MTT or SRB assays, with IC values calculated via dose-response curves. For antimycobacterial activity, microplate Alamar Blue assays (MABA) against Mycobacterium tuberculosis H37Rv are standard, with MIC values reported in µM .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for scale-up production?
- Methodological Answer : Microwave-assisted synthesis reduces reaction time and improves regioselectivity for brominated intermediates . Purification via column chromatography (ethyl acetate/hexane gradients) removes dimeric byproducts. For piperazine coupling, use anhydrous DMF as a solvent and molecular sieves to absorb moisture, achieving >95% purity confirmed by HPLC .
Q. What structural modifications enhance antitubercular activity, and how are structure-activity relationships (SAR) analyzed?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., -CF) at the 4-position of the piperazine ring improves activity against M. tuberculosis. SAR studies compare MIC values of derivatives with varying substituents. Docking studies (e.g., AutoDock Vina) against pantothenate synthetase reveal hydrogen bonding with Thr173 and hydrophobic interactions with Val157, correlating with potency .
Q. How can contradictory cytotoxicity data across cell lines be resolved?
- Methodological Answer : Contradictions may arise from cell line-specific uptake or metabolic differences. Validate results using orthogonal assays (e.g., ATP-based viability assays). Perform pharmacokinetic profiling (e.g., plasma protein binding assays) to assess bioavailability. Cross-reference with transcriptomic data (e.g., RNA-seq) to identify resistance markers like ABC transporters .
Q. What mechanistic insights can be gained from caspase activation studies in apoptosis induction?
- Methodological Answer : Caspase-3/7 activation is quantified via fluorogenic substrates (e.g., Ac-DEVD-AMC) in lysates of treated cells. Combine with flow cytometry (Annexin V/PI staining) to distinguish apoptotic vs. necrotic death. Western blotting for PARP cleavage further confirms apoptosis. For example, derivatives with 4-chlorophenyl substituents show 2–3-fold higher caspase activity in HT-1080 cells .
Q. How are computational models used to predict off-target interactions or toxicity?
- Methodological Answer : Use QSAR models (e.g., SwissADME) to predict blood-brain barrier permeability and CYP450 inhibition. Molecular dynamics simulations (e.g., GROMACS) assess binding stability to off-targets like hERG channels. DFT calculations (e.g., Gaussian 09) evaluate reactive intermediates’ stability, reducing hepatotoxicity risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
